Biotin-HPDP

Description

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H37N5O3S3/c30-20(10-4-3-9-19-23-18(17-33-19)28-24(32)29-23)25-13-6-1-2-7-14-26-21(31)12-16-34-35-22-11-5-8-15-27-22/h5,8,11,15,18-19,23H,1-4,6-7,9-10,12-14,16-17H2,(H,25,30)(H,26,31)(H2,28,29,32)/t18-,19-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPHBNRMJLFRGO-YDHSSHFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCCNC(=O)CCSSC3=CC=CC=N3)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCNC(=O)CCSSC3=CC=CC=N3)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37N5O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90580280 | |

| Record name | 5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(6-{3-[(pyridin-2-yl)disulfanyl]propanamido}hexyl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90580280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129179-83-5 | |

| Record name | 5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(6-{3-[(pyridin-2-yl)disulfanyl]propanamido}hexyl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90580280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biotin-HPDP: A Technical Guide to Structure, Properties, and Applications in Thiol Biotinylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (Biotin-HPDP), a pivotal reagent for the biotinylation of sulfhydryl groups. This document details its chemical and physical properties, provides structured data for easy reference, outlines key experimental protocols, and visualizes its application in studying protein S-nitrosylation.

Core Chemical and Physical Properties

This compound is a sulfhydryl-reactive biotinylation reagent that enables the labeling of proteins and other molecules containing free thiol groups.[1] Its structure consists of three key components: a biotin moiety for high-affinity binding to avidin or streptavidin, a long spacer arm to minimize steric hindrance, and a pyridyldithiol reactive group that specifically targets sulfhydryls.[2]

The reaction with a free sulfhydryl group results in the formation of a stable disulfide bond, releasing pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to follow the reaction's progress.[3] A significant feature of this linkage is its reversibility; the disulfide bond can be cleaved by reducing agents such as dithiothreitol (DTT), allowing for the recovery of the unmodified protein.[1][3] This characteristic is particularly advantageous for applications involving the purification and subsequent analysis of biotinylated molecules.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₃₇N₅O₃S₃ | [4] |

| Molecular Weight | 539.78 g/mol | [4][5][6] |

| CAS Number | 129179-83-5 | [4][5] |

| Appearance | White to off-white solid | [4] |

| Purity | ≥95% | [6][7] |

| Spacer Arm Length | 29.2 Å | [8] |

| Optimal Reaction pH | 6.5 - 7.5 | [7][8] |

Table 2: Solubility

| Solvent | Concentration | Reference(s) |

| DMSO | ≥ 3 mg/mL | [9] |

| 6 mg/mL | [7] | |

| 20 mg/mL | [6][10] | |

| up to 25 mM | [11] | |

| DMF | 20 mg/mL | [6][10] |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [6][10] |

| Water | Insoluble | [7] |

Table 3: Storage Conditions

| Form | Temperature | Duration | Reference(s) |

| Powder | -20°C | 3 years | [4] |

| In Solvent | -80°C | 6 months | [4] |

| -20°C | 1 month | [4] |

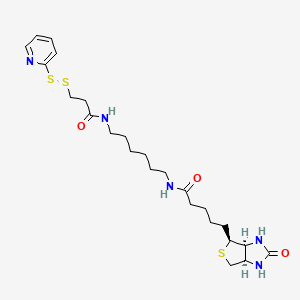

Chemical Structure

The structure of this compound is fundamental to its function, featuring a biotin head, a spacer arm, and a thiol-reactive group.

Experimental Protocols

This compound is a cornerstone reagent in the "biotin switch" technique, a widely used method for the detection and identification of S-nitrosylated proteins. S-nitrosylation is a critical post-translational modification involved in nitric oxide (NO) signaling.

General Protein Labeling Protocol

This protocol provides a general procedure for the biotinylation of a protein with free sulfhydryl groups.

Materials:

-

This compound

-

Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

Protein sample in a sulfhydryl-free buffer (e.g., PBS, pH 7.2)

-

Reducing agent (e.g., DTT), optional for elution

-

Desalting column

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in DMF or DMSO to a final concentration of 4 mM. For example, dissolve 2.2 mg of this compound in 1 mL of DMF.[3]

-

Protein Preparation: Ensure the protein sample is in a sulfhydryl-free buffer at a suitable concentration (e.g., 1-5 mg/mL). If necessary, reduce disulfide bonds to generate free sulfhydryls and remove the reducing agent by dialysis or using a desalting column.

-

Biotinylation Reaction: Add the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of this compound over the protein is a common starting point.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C.

-

Removal of Excess Reagent: Remove non-reacted this compound using a desalting column or dialysis against a suitable buffer.

-

Verification of Biotinylation: The extent of biotinylation can be assessed using methods such as the HABA assay or by Western blot analysis with streptavidin-HRP.

Biotin Switch Technique for Detection of S-Nitrosylated Proteins

This technique allows for the specific labeling of cysteine residues that were originally S-nitrosylated.

Principle: The assay involves three main steps:

-

Blocking: All free sulfhydryl groups in the protein sample are blocked with a non-biotinylated thiol-reactive reagent, typically methyl methanethiosulfonate (MMTS).

-

Reduction: The S-nitrosothiol bonds are selectively reduced to free thiols using ascorbate.

-

Labeling: The newly formed free thiols are then specifically labeled with this compound.

Procedure:

-

Sample Preparation: Lyse cells or tissues in a suitable buffer containing protease inhibitors.

-

Blocking of Free Thiols:

-

Add a final concentration of 20 mM MMTS to the protein lysate.

-

Incubate at 50°C for 20 minutes with frequent vortexing to denature proteins and ensure complete blocking of all free thiols.

-

Precipitate the proteins by adding four volumes of cold acetone and incubating at -20°C for 20 minutes.

-

Pellet the proteins by centrifugation and wash the pellet with 70% acetone to remove excess MMTS.

-

-

Selective Reduction and Biotinylation:

-

Resuspend the protein pellet in a reaction buffer containing 1 mM ascorbate and 1 mM this compound.

-

Incubate for 1 hour at room temperature in the dark.

-

-

Removal of Excess Reagents: Precipitate the proteins with cold acetone as described in step 2 to remove unreacted ascorbate and this compound.

-

Detection of Biotinylated Proteins:

-

Resuspend the final protein pellet in an appropriate buffer.

-

The biotinylated proteins (originally S-nitrosylated) can be detected by Western blotting with an anti-biotin antibody or streptavidin-HRP.

-

Alternatively, biotinylated proteins can be enriched using streptavidin-agarose beads for subsequent identification by mass spectrometry.

-

Visualizing Experimental Workflows and Signaling Pathways

Biotin Switch Technique Workflow

The following diagram illustrates the key steps of the biotin switch technique.

Signaling Pathway: Regulation of NMDA Receptor by S-Nitrosylation

S-nitrosylation is a key physiological mechanism for regulating the activity of the N-methyl-D-aspartate (NMDA) receptor, a critical ion channel in the central nervous system.[12][13] Overactivation of the NMDA receptor can lead to excitotoxicity and neuronal damage. Nitric oxide (NO), produced by neuronal nitric oxide synthase (nNOS), can S-nitrosylate specific cysteine residues on the NMDA receptor subunits (e.g., Cys399 on NR2A), leading to the inhibition of channel activity.[10][13] This represents a negative feedback loop that protects neurons from excessive stimulation.[13] The biotin switch technique, using this compound, has been instrumental in identifying these specific S-nitrosylation sites and elucidating this regulatory pathway.

References

- 1. S-Nitrosylation of the epidermal growth factor receptor: a regulatory mechanism of receptor tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. store.sangon.com [store.sangon.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. This compound ≥95% (HPLC) | 129179-83-5 [sigmaaldrich.com]

- 7. caymanchem.com [caymanchem.com]

- 8. apexbt.com [apexbt.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Molecular basis of NMDA receptor-coupled ion channel modulation by S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Frontiers | Aberrant protein S-nitrosylation contributes to hyperexcitability-induced synaptic damage in Alzheimer’s disease: Mechanistic insights and potential therapies [frontiersin.org]

- 13. Protein S-nitrosylation as a therapeutic target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Sulfhydryl Reactivity of Biotin-HPDP: A Technical Guide for Researchers

An in-depth exploration of N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (Biotin-HPDP) for the selective biotinylation of sulfhydryl groups in proteins and other biomolecules. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's chemistry, reactivity, and practical applications.

Core Principles of this compound Reactivity

This compound is a sulfhydryl-reactive biotinylation reagent that enables the specific labeling of free thiol groups, such as those found in the side chains of cysteine residues in proteins.[1] The key to its functionality lies in the 2-pyridyldithio group, which readily reacts with a sulfhydryl group via a disulfide exchange mechanism. This reaction forms a stable, yet reversible, disulfide bond between the biotin moiety and the target molecule.[2]

A significant advantage of using this compound is the concurrent release of a pyridine-2-thione molecule for every sulfhydryl group that reacts.[3][4] This byproduct has a distinct absorbance maximum at 343 nm, allowing for the real-time monitoring and quantification of the biotinylation reaction.[4][5] The formed disulfide linkage can be readily cleaved by reducing agents such as dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), enabling the recovery of the original, unmodified molecule.[2][6] This reversibility is a critical feature for applications such as affinity purification where gentle elution of the captured molecule is desired.[2][5]

This compound is a membrane-permeable reagent, allowing for the labeling of intracellular components.[2][7] However, it is not readily soluble in aqueous solutions and must first be dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before being added to the reaction mixture.[8][9]

Quantitative Data Summary

For ease of comparison, the following table summarizes the key quantitative parameters associated with this compound:

| Parameter | Value | Reference(s) |

| Molecular Weight | 539.8 g/mol | [10] |

| Spacer Arm Length | 29.2 Å | [2][9] |

| Optimal Reaction pH | 6.5 - 8.0 | [2][9] |

| Pyridine-2-thione Molar Extinction Coefficient (at 343 nm) | 8,080 M⁻¹cm⁻¹ | [4][5] |

| Recommended Storage | 4°C or -20°C, desiccated | [4] |

| Solubility | Soluble in DMSO and DMF | [8][9] |

Experimental Protocols

General Protocol for Protein Biotinylation

This protocol provides a general workflow for the biotinylation of a protein with available free sulfhydryl groups.

Materials:

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Protein sample in a sulfhydryl-free buffer (e.g., Phosphate-Buffered Saline [PBS], pH 7.2-7.5)

-

Reducing agent (e.g., 5-10 mM DTT or TCEP) if disulfide bonds need to be reduced prior to labeling

-

Desalting column or dialysis equipment for purification

Procedure:

-

Sample Preparation: If the protein's sulfhydryl groups are in the form of disulfide bonds, they must first be reduced. Incubate the protein with 5-10 mM DTT or TCEP for 30-60 minutes at room temperature.[5][10] Subsequently, remove the reducing agent using a desalting column or dialysis.

-

Reagent Preparation: Prepare a stock solution of this compound (e.g., 4 mM) in DMF or DMSO.[4][5] This may require gentle warming to ensure complete dissolution.[5]

-

Biotinylation Reaction: Add the this compound stock solution to the protein sample to achieve a final concentration typically in the range of 0.4-2.0 mM.[2][4] The optimal molar ratio of this compound to protein will depend on the number of available sulfhydryl groups and should be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for a longer duration at 4°C for sensitive proteins.[2][4][11]

-

(Optional) Monitoring the Reaction: The progress of the biotinylation can be monitored by measuring the increase in absorbance at 343 nm, which corresponds to the release of pyridine-2-thione.[4][5]

-

Purification: Remove excess, unreacted this compound and the pyridine-2-thione byproduct using a desalting column or dialysis.[2][5]

Biotin Switch Assay for the Detection of S-Nitrosylated Proteins

The biotin switch assay is a widely used method to specifically detect S-nitrosylated proteins.[6][12][13] This technique involves three key steps: blocking of free thiols, selective reduction of S-nitrosothiols, and subsequent biotinylation of the newly formed free thiols with this compound.

Materials:

-

Cell or tissue lysate

-

Blocking Buffer: HEN buffer (250 mM HEPES, 1 mM EDTA, 0.1 mM neocuproine, pH 7.7) containing 1% SDS and a thiol-blocking agent (e.g., 20 mM S-methyl methanethiosulfonate - MMTS).

-

Reducing Agent: Sodium ascorbate (e.g., 50 mM, freshly prepared).[8]

-

Acetone (pre-chilled to -20°C)

-

Streptavidin-agarose beads for enrichment

-

Wash and Elution Buffers

Procedure:

-

Blocking Free Thiols: Incubate the protein sample with Blocking Buffer for 30-60 minutes at 50°C with frequent vortexing to block all free sulfhydryl groups.[13]

-

Removal of Blocking Reagent: Precipitate the proteins by adding at least three volumes of cold acetone and incubating at -20°C for 20 minutes.[6][8] Centrifuge to pellet the proteins and discard the supernatant.

-

Labeling of S-Nitrosylated Cysteines: Resuspend the protein pellet in a suitable buffer (e.g., HENS buffer).[13] Add sodium ascorbate to selectively reduce the S-nitrosothiol bonds to free thiols.[6][8] Immediately add this compound to label the newly exposed sulfhydryl groups.[6][8] Incubate for 1 hour at room temperature.[8]

-

Removal of Excess this compound: Precipitate the proteins again with cold acetone as described in step 2.[8]

-

Enrichment of Biotinylated Proteins: Resuspend the protein pellet and incubate with streptavidin-agarose beads to capture the biotinylated proteins.[8]

-

Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the biotinylated proteins by incubating the beads with a buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) to cleave the disulfide bond.[11]

-

Analysis: The eluted proteins can then be analyzed by downstream applications such as Western blotting or mass spectrometry.

Visualizations

The following diagrams illustrate the key processes involving this compound.

Caption: Reaction mechanism of this compound with a sulfhydryl group.

Caption: Workflow of the Biotin Switch Assay.

Caption: General workflow for protein biotinylation with this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound.com [this compound.com]

- 3. interchim.fr [interchim.fr]

- 4. store.sangon.com [store.sangon.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Detection of Protein S-Nitrosylation with the Biotin Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biotin-xx.com [biotin-xx.com]

- 8. liverpool.ac.uk [liverpool.ac.uk]

- 9. apexbt.com [apexbt.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploration of Fas S-Nitrosylation by the Biotin Switch Assay | Springer Nature Experiments [experiments.springernature.com]

- 13. 2.5. Biotin Switch assay [bio-protocol.org]

Biotin-HPDP and Its Spacer Arm: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the spacer arm in the biotinylation reagent Biotin-HPDP (N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide). Understanding the characteristics of this spacer arm is paramount for the successful design and execution of experiments involving protein labeling, purification, and detection.

Core Concepts: The Structure and Function of this compound

This compound is a sulfhydryl-reactive biotinylation reagent widely used in life sciences research. Its structure consists of three key components:

-

A Biotin Moiety: This provides the high-affinity binding to avidin and streptavidin, forming the basis of many detection and purification systems.

-

A Pyridyldithio Reactive Group: This group specifically reacts with free sulfhydryl (-SH) groups, typically found on cysteine residues of proteins, to form a stable, yet cleavable, disulfide bond.

-

A Hexyl Spacer Arm: This linker connects the biotin moiety to the reactive group.

The reaction between this compound and a free sulfhydryl group results in the formation of a disulfide bond with the target molecule and the release of pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to follow the reaction progress.[1][2]

The Significance of the Spacer Arm Length

The spacer arm in biotinylation reagents plays a crucial role in overcoming steric hindrance. The deep biotin-binding pocket of avidin and streptavidin can be inaccessible if the biotin molecule is too closely conjugated to a large protein. The extended spacer arm of this compound positions the biotin moiety away from the labeled protein, facilitating its interaction with the binding pocket of avidin or streptavidin.[2][3]

A study comparing biotinylation reagents with varying spacer arm lengths demonstrated that a longer "bridge length" between the biotin and the immobilized surface leads to a better dose-response curve in a solid-phase competitive assay.[4] This suggests that longer spacer arms can significantly improve the efficiency of biotin-avidin/streptavidin interactions, a critical consideration for assay sensitivity and protein capture. Inadequate spacer arm length can lead to reduced binding efficiency due to steric hindrance from the conjugated protein.[2]

Quantitative Data Summary

The following table summarizes the properties of this compound and compares it with other biotinylation reagents with different spacer arm lengths.

| Reagent | Spacer Arm Length (Å) | Reactive Group | Target | Cleavable? |

| This compound | 29.2 | Pyridyldithiol | Sulfhydryls (-SH) | Yes (Disulfide bond) |

| NHS-Biotin | 13.5 | NHS Ester | Primary Amines (-NH2) | No |

| Sulfo-NHS-LC-Biotin | 22.4 | Sulfo-NHS Ester | Primary Amines (-NH2) | No |

| NHS-LC-LC-Biotin | 30.5 | NHS Ester | Primary Amines (-NH2) | No |

Experimental Protocols

General Protein Biotinylation with this compound

This protocol describes the general procedure for labeling a purified protein containing free sulfhydryl groups.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Protein sample in a sulfhydryl-free buffer (e.g., PBS, pH 7.0-8.0)

-

Reducing agent (e.g., DTT or TCEP), if protein's sulfhydryls are oxidized

-

Desalting column

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in DMSO or DMF to a final concentration of 4 mM.[5]

-

Protein Sample Preparation:

-

Dissolve the protein to be labeled in a sulfhydryl-free buffer at a concentration of 1-5 mg/mL.

-

If the protein's sulfhydryl groups are in disulfide bonds, they must be reduced first. Incubate the protein with 5-10 mM DTT or TCEP for 30-60 minutes at room temperature.

-

Crucially, remove the reducing agent before adding this compound. This can be achieved using a desalting column.

-

-

Biotinylation Reaction: Add the this compound stock solution to the protein solution to achieve a final concentration of 0.4 mM.[5] The optimal molar ratio of this compound to protein will depend on the number of free sulfhydryls on the protein and should be optimized for each specific application.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[5]

-

Removal of Excess this compound: Remove non-reacted this compound using a desalting column.

-

Monitoring the Reaction (Optional): The release of pyridine-2-thione can be measured at 343 nm to monitor the progress of the biotinylation reaction.[1][2] The molar extinction coefficient for pyridine-2-thione at 343 nm is 8,080 M⁻¹cm⁻¹.[1]

Cell Surface Protein Biotinylation

This protocol is for labeling proteins on the surface of living cells. It is crucial to use a membrane-impermeable biotinylation reagent for this application if only surface proteins are to be targeted. While this compound is membrane-permeable, this protocol can be adapted for its use, or a similar protocol can be followed using a water-soluble and membrane-impermeable analog like Sulfo-NHS-SS-Biotin for specific cell-surface labeling.[6]

Materials:

-

Cultured cells

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

-

This compound or a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin)

-

Quenching solution (e.g., PBS containing 100 mM glycine)

-

Lysis buffer

Procedure:

-

Cell Preparation: Wash cultured cells twice with ice-cold PBS (pH 8.0) to remove any primary amines from the culture medium.

-

Biotinylation:

-

Resuspend the cells in ice-cold PBS (pH 8.0) containing the biotinylation reagent. For Sulfo-NHS-SS-Biotin, a concentration of 0.25 mg/mL is often used.

-

Incubate the cells for 30 minutes at 4°C with gentle agitation.

-

-

Quenching: Wash the cells twice with a quenching solution (e.g., PBS with 100 mM glycine) to stop the reaction by consuming any unreacted biotinylation reagent.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer to extract the biotinylated proteins.

-

Purification: The biotinylated proteins can then be purified using streptavidin-agarose beads.

The Biotin Switch Technique for Detecting S-Nitrosylated Proteins

The biotin switch technique is a powerful method to specifically detect S-nitrosylated proteins. It involves three main steps: blocking free thiols, reducing S-nitrosothiols to thiols, and then labeling these newly formed thiols with this compound.

Materials:

-

HEN Buffer (250 mM HEPES, 1 mM EDTA, 0.1 mM Neocuproine)

-

Blocking Buffer: HEN buffer with 1.8% SDS and 20 mM Methyl methanethiosulfonate (MMTS)

-

Labeling Solution: this compound (2.5 mg/ml in DMSO)

-

Ascorbate Solution (200 mM Sodium Ascorbate in HEN buffer)

-

Acetone (ice-cold)

-

Streptavidin-agarose beads

-

Neutralization Buffer

-

Elution Buffer (containing a reducing agent like DTT or β-mercaptoethanol)

Procedure:

-

Sample Preparation: Lyse cells or tissues in HEN buffer.

-

Blocking Free Thiols:

-

Dilute the protein sample in HEN buffer.

-

Add Blocking Buffer containing MMTS to block all free cysteine thiols. Incubate for 20-30 minutes at 50°C with frequent vortexing.

-

-

Removal of Excess MMTS: Precipitate the proteins by adding three volumes of ice-cold acetone. Incubate at -20°C for 20 minutes and then centrifuge to pellet the proteins. Wash the pellet with acetone.

-

Labeling of S-Nitrosylated Cysteines:

-

Resuspend the protein pellet in HENS buffer (HEN with 1% SDS).

-

Add the this compound Labeling Solution and the Ascorbate Solution. The ascorbate specifically reduces the S-nitrosothiol bond, and the newly formed free thiol is immediately labeled by this compound.

-

Incubate for 1 hour at room temperature in the dark.

-

-

Removal of Excess this compound: Precipitate the proteins again with ice-cold acetone to remove unreacted this compound.

-

Purification of Biotinylated Proteins:

-

Resuspend the protein pellet and add Neutralization Buffer.

-

Add streptavidin-agarose beads and incubate for 1 hour at room temperature to capture the biotinylated proteins.

-

-

Elution: Wash the beads extensively and then elute the captured proteins by incubating with an elution buffer containing a reducing agent (e.g., 20 mM DTT or 1% β-mercaptoethanol) to cleave the disulfide bond.

-

Analysis: The eluted proteins can then be analyzed by SDS-PAGE and Western blotting with an antibody against the protein of interest.

Visualizations

Caption: Reaction of this compound with a protein's free sulfhydryl group.

Caption: Workflow for the biotin switch technique to detect S-nitrosylation.

References

- 1. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. liverpool.ac.uk [liverpool.ac.uk]

- 5. store.sangon.com [store.sangon.com]

- 6. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Principle of Reversible Biotinylation with Biotin-HPDP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of reversible biotinylation using Biotin-HPDP (N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide). This technique is a cornerstone for the selective labeling, purification, and analysis of proteins and other biomolecules containing free sulfhydryl groups. Its key advantage lies in the cleavable disulfide bond, which allows for the recovery of the target molecule in its native state after affinity purification, a critical feature for downstream applications in research and drug development.

Core Principle: A Reversible Covalent Bond

This compound is a sulfhydryl-reactive biotinylation reagent.[1][2][3][4][5] Its structure consists of three key components: a biotin moiety for high-affinity binding to avidin or streptavidin, a spacer arm to minimize steric hindrance, and a pyridyldithio group that specifically reacts with free sulfhydryl (-SH) groups, such as those found on cysteine residues in proteins.[1][6]

The reaction proceeds via a disulfide exchange mechanism, forming a stable disulfide bond between the biotinylating reagent and the target molecule.[1][7][8] A byproduct of this reaction, pyridine-2-thione, is released and can be quantified by measuring its absorbance at 343 nm to monitor the progress of the biotinylation reaction.[7][8][9][10]

The reversibility of this linkage is achieved by treating the biotinylated molecule with a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[2][7][11] This cleaves the disulfide bond, releasing the biotin tag and regenerating the free sulfhydryl group on the target molecule.[7] This feature is particularly advantageous for applications where the recovery of the unmodified protein is essential for further analysis.[7][9]

Quantitative Data

The efficiency of both the biotinylation and the cleavage steps is critical for the successful application of this technique. The following table summarizes key quantitative parameters associated with the use of this compound and similar cleavable biotin reagents.

| Parameter | Value | Conditions | Source |

| Protein Recovery Rate | > 90% | Standard affinity protocols using this compound. | [4] |

| Cleavage Efficiency | > 98% | Using 10% formic acid for 0.5 hours at room temperature for an acid-labile disulfide probe. While not this compound, this demonstrates the high efficiency achievable with cleavable linkers. | [12] |

| Reaction pH | 6.5 - 7.5 | Optimal range for the reaction of the pyridyldithio group with sulfhydryls. | [2][5] |

| Pyridine-2-thione Extinction Coefficient | 8.08 x 10³ M⁻¹cm⁻¹ at 343 nm | Allows for the quantification of the biotinylation reaction. | [9][10] |

Experimental Protocols

A prominent application of reversible biotinylation with this compound is the "biotin switch technique" (BST), used for the detection and identification of S-nitrosylated proteins.[1][2] This method involves a three-step process to specifically label S-nitrosylated cysteines.

The Biotin Switch Technique Protocol

1. Blocking of Free Thiols:

-

Objective: To prevent the labeling of non-S-nitrosylated cysteine residues.

-

Procedure:

-

Prepare a protein lysate in a suitable buffer (e.g., HEN buffer: 250 mM HEPES, 1 mM EDTA, 0.1 mM Neocuproine, pH 7.7).

-

Add a blocking reagent, typically S-methyl methanethiosulfonate (MMTS), to a final concentration of 20 mM.[13]

-

Incubate the mixture to allow for the complete blocking of all free sulfhydryl groups.

-

2. Selective Reduction of S-Nitrosothiols:

-

Objective: To specifically convert the S-nitrosothiol linkage to a free sulfhydryl group.

-

Procedure:

3. Biotinylation of Newly Formed Thiols:

-

Objective: To label the newly exposed sulfhydryl groups with this compound.

-

Procedure:

-

Immediately after adding the reducing agent, add this compound (typically from a stock solution in DMF or DMSO) to a final concentration of around 4 mM.[13][14][15]

-

Incubate the reaction mixture to allow for the biotinylation of the target cysteine residues.

-

Remove excess this compound by acetone precipitation.[13][14][15]

-

4. Affinity Purification and Elution:

-

Objective: To isolate the biotinylated proteins and then recover them in their native form.

-

Procedure:

-

Resuspend the protein pellet in a binding buffer and add streptavidin-agarose beads.[14][15]

-

Incubate to allow the biotinylated proteins to bind to the beads.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the captured proteins by incubating the beads with a buffer containing a reducing agent (e.g., DTT or 2-mercaptoethanol) to cleave the disulfide bond.[13]

-

Mandatory Visualizations

This compound Reaction Mechanism

Caption: Reaction scheme of reversible biotinylation with this compound.

Experimental Workflow of the Biotin Switch Technique

Caption: Workflow of the Biotin Switch Technique for SNO protein analysis.

Signaling Pathway Example: Fas S-Nitrosylation and Apoptosis

Caption: S-Nitrosylation of the Fas receptor enhances apoptotic signaling.

References

- 1. Detection of Protein S-Nitrosylation with the Biotin Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploration of Fas S-Nitrosylation by the Biotin Switch Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. This compound.com [this compound.com]

- 5. devtoolsdaily.com [devtoolsdaily.com]

- 6. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. store.sangon.com [store.sangon.com]

- 8. scispace.com [scispace.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. This compound, Sulfhydryl-reactive biotinylation reagent (CAS 129179-83-5) | Abcam [abcam.com]

- 12. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. liverpool.ac.uk [liverpool.ac.uk]

- 14. apexbt.com [apexbt.com]

- 15. apexbt.com [apexbt.com]

Biotin-HPDP: A Technical Guide to Solubility and Application in Thiol-Specific Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (Biotin-HPDP), a pivotal reagent in covalent drug development and proteomics. This document outlines its solubility characteristics in dimethyl sulfoxide (DMSO) and other common organic solvents, presents detailed experimental protocols for its use, and illustrates a key application in a biochemical context.

Core Concepts of this compound

This compound is a sulfhydryl-reactive biotinylation reagent widely employed to label proteins and other molecules containing free thiol groups, such as cysteine residues.[1][2] Its utility stems from the formation of a reversible disulfide bond with the target thiol, a feature that is particularly advantageous for applications requiring the subsequent cleavage and recovery of the labeled molecule.[3][4] The reagent consists of a biotin moiety, a spacer arm, and a pyridyldithiol group that reacts specifically with sulfhydryls.[5][6] Due to its hydrophobic nature, this compound is insoluble in aqueous solutions and requires dissolution in an organic solvent prior to use in most biological applications.[3][7]

Solubility Profile of this compound

The solubility of this compound is a critical parameter for the successful design and execution of labeling experiments. While generally soluble in polar aprotic solvents, the specific concentrations can vary between suppliers and are influenced by factors such as the purity of the solvent and the presence of moisture.[8][9] It is crucial to use fresh, anhydrous DMSO for optimal solubility, as hygroscopic DMSO can significantly decrease the achievable concentration.[8][9]

Below is a summary of the reported solubility of this compound in various organic solvents.

| Solvent | Reported Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥101.4 mg/mL[1][3] | Some sources report lower solubility (e.g., 2 mg/mL, 3.33 mg/mL[8], 6 mg/mL[9], 20 mg/mL[2]). The higher values are more frequently cited. Use of fresh, anhydrous DMSO is recommended.[8][9] Ultrasonic treatment may be needed to achieve dissolution.[1][8] |

| Dimethylformamide (DMF) | 20 mg/mL[2] | A commonly used alternative to DMSO.[3][10] |

| Ethanol (EtOH) | ≥8.29 mg/mL[1][3] | Requires ultrasonic treatment to dissolve.[1][3] |

| Water | Insoluble[3][9] | |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[2] | Illustrates the significant drop in solubility upon addition of aqueous buffer. |

Experimental Protocols

The following sections provide detailed methodologies for the preparation of this compound stock solutions and a general protocol for protein biotinylation.

Preparation of a this compound Stock Solution

A concentrated stock solution of this compound is typically prepared in an organic solvent, which is then diluted into the aqueous reaction buffer.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Microcentrifuge tubes

Procedure:

-

Weigh the desired amount of this compound powder in a microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock solution concentration (e.g., 4 mM, which is approximately 2.2 mg in 1 mL).[4][10]

-

Vortex the tube vigorously to mix.

-

To ensure complete dissolution, gently warm the mixture to 37°C and/or sonicate.[4][10]

-

Visually inspect the solution to ensure there are no undissolved particles.

-

The stock solution can be aliquoted and stored at -20°C for short-term storage or -80°C for longer periods (up to 6 months).[8] Avoid repeated freeze-thaw cycles.[8]

General Protocol for Protein Biotinylation

This protocol describes the labeling of a protein with free sulfhydryl groups using a this compound stock solution.

Materials:

-

Protein sample containing free sulfhydryls in a sulfhydryl-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH between 6.5 and 7.5.[3][10]

-

This compound stock solution (e.g., 4 mM in DMF).[4]

-

Desalting column or dialysis cassette for removal of excess reagent.[10]

Procedure:

-

Ensure the protein sample is in a suitable buffer. If the protein has disulfide bonds that need to be labeled, they must first be reduced using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.[4]

-

Add the this compound stock solution to the protein solution to achieve the desired final concentration of the labeling reagent. A 10- to 20-fold molar excess of this compound over the protein is a common starting point.[11]

-

Incubate the reaction mixture for 1-2 hours at room temperature or 4°C for sensitive proteins.[4][12]

-

The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[4][10]

-

Remove the excess, unreacted this compound using a desalting column or dialysis.[4] The biotinylated protein is now ready for downstream applications.

Application: The Biotin Switch Assay

A prominent application of this compound is the "biotin switch" assay, used to detect and identify S-nitrosylated proteins.[1][2] This technique involves a three-step process: blocking of free thiols, selective reduction of S-nitrosothiols, and subsequent labeling of the newly exposed thiols with this compound.

Caption: Workflow of the biotin switch assay for detecting S-nitrosylated proteins.

This diagram illustrates the logical progression of the biotin switch assay. Initially, all free sulfhydryl groups on a protein are blocked. Subsequently, the S-nitrosylated cysteines are selectively reduced to free thiols. Finally, these newly available sulfhydryl groups are specifically labeled with this compound, allowing for their detection and purification using streptavidin-based methods. This powerful technique, enabled by the specific reactivity and solubility characteristics of this compound, is invaluable for studying the role of protein S-nitrosylation in cellular signaling and disease.

References

- 1. BIOTIN HPDP CAS#: 129179-83-5 [m.chemicalbook.com]

- 2. caymanchem.com [caymanchem.com]

- 3. apexbt.com [apexbt.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. This compound | CAS:129179-83-5 | Pyridyldithiol-biotin compound | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. This compound 100 mg (CAS # 129179-83-5) - N-[6-(Biotinamido)hexyl]-3-(2-pyridyldithio)-propionamide (this compound) - ProteoChem [proteochem.com]

- 7. Dojindo Molecular Technologies Inc -SulfoBiotics- this compound(WS) solution | Fisher Scientific [fishersci.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. store.sangon.com [store.sangon.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound.com [this compound.com]

An In-depth Technical Guide to the Applications of Biotin-HPDP in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (Biotin-HPDP) is a versatile, thiol-reactive biotinylation reagent that has become an indispensable tool in molecular biology. Its unique properties, including a medium-length spacer arm and a cleavable disulfide bond, enable the selective labeling and reversible purification of proteins and other biomolecules containing free sulfhydryl groups. This guide provides a comprehensive overview of the core principles of this compound chemistry, its diverse applications in studying post-translational modifications and protein interactions, and its emerging role in drug delivery systems. Detailed experimental protocols and quantitative data are presented to facilitate its practical implementation in the laboratory.

Core Principles of this compound

This compound is a membrane-permeable reagent designed for the specific biotinylation of cysteine residues in proteins or other molecules containing free sulfhydryl (-SH) groups.[1][2] Its functionality is based on a pyridyldithiol group that reacts with a thiol via a disulfide exchange reaction, forming a stable, yet reversible, disulfide bond.[2][3] This reaction releases a pyridine-2-thione molecule, which can be quantified spectrophotometrically to monitor the progress of the labeling reaction.[3][4]

The biotin moiety of the reagent allows for high-affinity binding to avidin or streptavidin, enabling efficient enrichment and purification of the labeled molecules.[5] The 29.2 angstrom spacer arm minimizes steric hindrance, facilitating this interaction.[3][5] A key feature of this compound is the cleavable nature of the newly formed disulfide bond.[4] Treatment with reducing agents, such as dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), readily breaks this bond, allowing for the recovery of the native, unmodified biomolecule.[2][4]

Figure 1: Reaction mechanism of this compound with a thiol-containing protein and subsequent cleavage.

Quantitative Data

The following tables summarize key quantitative parameters associated with this compound and its interactions.

| Parameter | Value | Reference |

| Chemical Properties | ||

| Molecular Weight | 539.78 g/mol | [4] |

| Spacer Arm Length | 29.2 Å | [3][4] |

| Reaction Parameters | ||

| Optimal Reaction pH | 6.5 - 8.0 | [2][4] |

| Molar Extinction Coefficient of Pyridine-2-thione | 8,080 M⁻¹cm⁻¹ at 343 nm | [4] |

| Binding Affinity | ||

| Dissociation Constant (Kd) of Biotin-Streptavidin | ~10⁻¹⁴ M |

Table 1: Physicochemical and Reaction Properties of this compound.

| Reagent | Reactive Group | Bond Formed | Reversibility | Key Features |

| This compound | Pyridyldithiol | Disulfide | Cleavable (reducing agents) | Thiol-specific, allows for recovery of native protein. |

| Maleimide-PEGn-Biotin | Maleimide | Thioether | Non-cleavable | Highly reactive with thiols, stable bond. |

| Iodoacetyl-LC-Biotin | Iodoacetyl | Thioether | Non-cleavable | Reacts with thiols, can have some reactivity with other nucleophiles. |

| NHS-Biotin | N-Hydroxysuccinimide ester | Amide | Non-cleavable | Reacts with primary amines (lysine, N-terminus). |

Table 2: Comparison of Common Biotinylation Reagents.

Key Applications and Experimental Protocols

Studying Protein S-Nitrosylation: The Biotin Switch Technique

A primary application of this compound is in the "biotin switch" technique, a powerful method for the detection and identification of S-nitrosylated proteins.[6][7] This post-translational modification, the addition of a nitric oxide group to a cysteine thiol, is a key signaling mechanism in many physiological and pathological processes.

The workflow involves three main steps:

-

Blocking: Free thiols in a protein lysate are blocked with a non-biotinylated thiol-reactive reagent, such as S-methyl methanethiosulfonate (MMTS).[7]

-

Reduction: The S-nitrosothiols are selectively reduced to free thiols using ascorbate.[7]

-

Labeling: The newly exposed thiols are then specifically labeled with this compound.[7]

The biotinylated proteins can then be detected by western blot or enriched using streptavidin-agarose for identification by mass spectrometry.[6]

Figure 2: Workflow of the Biotin Switch Technique for S-nitrosylation analysis.

Experimental Protocol: Biotin Switch Technique

-

Sample Preparation:

-

Lyse cells or tissues in HEN buffer (250 mM HEPES-NaOH, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine) containing 2.5% SDS and 20 mM MMTS.

-

Incubate the lysate at 50°C for 30 minutes with frequent vortexing to block free thiols.

-

-

Acetone Precipitation:

-

Precipitate proteins by adding 3 volumes of ice-cold acetone.

-

Incubate at -20°C for 20 minutes.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Carefully remove the supernatant and wash the pellet twice with ice-cold acetone.

-

Resuspend the protein pellet in HENS buffer (HEN buffer with 1% SDS).

-

-

Labeling:

-

To the resuspended protein, add 1/10 volume of 1 M sodium ascorbate and 1/100 volume of 4 mM this compound in DMSO.

-

Incubate for 1 hour at room temperature in the dark.

-

-

Purification of Biotinylated Proteins:

-

Precipitate the proteins with acetone as described in step 2.

-

Resuspend the pellet in a smaller volume of HENS buffer.

-

Add neutralization buffer (20 mM HEPES-NaOH, pH 7.7, 100 mM NaCl, 1 mM EDTA, 0.5% Triton X-100) to the sample.

-

Add streptavidin-agarose beads and incubate for 1 hour at room temperature with gentle rotation.

-

Wash the beads extensively with neutralization buffer.

-

-

Elution and Analysis:

-

Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer containing a reducing agent (e.g., 50 mM DTT).

-

Analyze the eluted proteins by SDS-PAGE and western blotting using an antibody against the protein of interest, or proceed with in-gel digestion for mass spectrometry analysis.

-

Identification of Protein S-Sulfhydration

Similar to S-nitrosylation, S-sulfhydration (the conversion of a cysteine thiol to a persulfide, -SSH) is an important post-translational modification involved in redox signaling. A modified biotin switch technique can be employed to detect S-sulfhydrated proteins.[1][6][8]

The key difference in this workflow is that after blocking free thiols with MMTS, the persulfides are directly labeled with this compound without a specific reduction step, as persulfides are believed to be reactive towards this compound.[6][8]

Experimental Protocol: S-Sulfhydration Detection

-

Blocking:

-

Lyse cells and block free thiols with MMTS as described in the biotin switch protocol.

-

-

Labeling:

-

Purification and Analysis:

-

Proceed with streptavidin-agarose purification and subsequent analysis as described for the biotin switch technique.

-

Labeling of Cell Surface Proteins

This compound can be used to label and identify cell surface proteins that possess exposed cysteine residues. This is particularly useful for studying receptor dynamics, protein trafficking, and identifying proteins involved in cell-cell interactions.

Figure 3: Workflow for labeling and identification of cell surface proteins using this compound.

Experimental Protocol: Cell Surface Protein Labeling

-

Cell Preparation:

-

Wash cells grown in culture three times with ice-cold PBS, pH 7.4.

-

Resuspend the cells in PBS.

-

-

Biotinylation:

-

Add this compound (dissolved in DMSO) to the cell suspension to a final concentration of 0.5-1 mM.

-

Incubate for 30 minutes at 4°C with gentle agitation.

-

-

Quenching:

-

Quench the reaction by adding a thiol-containing compound, such as L-cysteine, to a final concentration of 5 mM.

-

Wash the cells three times with ice-cold PBS to remove excess reagent.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Clarify the lysate by centrifugation.

-

-

Affinity Purification:

-

Incubate the protein lysate with streptavidin-agarose beads for 1-2 hours at 4°C.

-

Wash the beads extensively with lysis buffer.

-

-

Elution and Analysis:

-

Elute the captured proteins by boiling in SDS-PAGE sample buffer containing 50 mM DTT.

-

Analyze the eluted proteins by SDS-PAGE, western blotting, or mass spectrometry.

-

Applications in Drug Development

The cleavable nature of the disulfide bond in this compound makes it an attractive tool in drug delivery and development.

Targeted Drug Delivery

Biotin can be used as a targeting moiety to deliver drugs to cells that overexpress biotin receptors, such as many cancer cells.[9] this compound can be used to conjugate drugs containing a free thiol group to carrier molecules like liposomes or nanoparticles.[10][11] The disulfide linkage provides a mechanism for the release of the drug within the reducing environment of the cell, enhancing its therapeutic efficacy.[12]

Development of Targeted Covalent Inhibitors (TCIs)

This compound can be used in the development and characterization of targeted covalent inhibitors. A TCI can be modified with a thiol group, allowing it to be biotinylated with this compound. This enables the use of affinity purification to identify the protein targets of the inhibitor. The reversibility of the this compound linkage allows for the release of the target protein for subsequent analysis.

Conclusion

This compound is a powerful and versatile reagent with a broad range of applications in molecular biology and drug development. Its thiol-specific reactivity, coupled with the reversible nature of the disulfide bond, provides a unique advantage for the selective labeling, purification, and identification of cysteine-containing biomolecules. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers looking to harness the full potential of this compound in their experimental workflows. As our understanding of the intricate roles of post-translational modifications and protein interactions continues to grow, the utility of this compound in elucidating these complex biological processes is set to expand even further.

References

- 1. H2S-Induced Sulfhydration: Biological Function and Detection Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. interchim.fr [interchim.fr]

- 3. This compound.com [this compound.com]

- 4. store.sangon.com [store.sangon.com]

- 5. apexbt.com [apexbt.com]

- 6. H2S Signals Through Protein S-Sulfhydration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detection of Protein S-Nitrosylation with the Biotin Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detection of Protein S-Sulfhydration by a Tag-Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biotinylated Liposomes - CD Bioparticles [cd-bioparticles.net]

- 11. Functionalized liposomes for targeted breast cancer drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dual folate/biotin-decorated liposomes mediated delivery of methylnaphthazarin for anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

Biotin-HPDP: An In-Depth Technical Guide to Elucidating Protein-Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, disease mechanisms, and for the development of novel therapeutics. A variety of techniques have been developed to identify and characterize these interactions. Among the chemical biology tools available, Biotin-HPDP (N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide) has emerged as a valuable reagent for labeling proteins and studying their interactions. This thiol-reactive biotinylating agent allows for the covalent modification of proteins at cysteine residues through a reversible disulfide bond. This unique feature enables the capture and subsequent release of protein complexes, making it a powerful tool for pull-down assays and mass spectrometry-based proteomics.

This technical guide provides a comprehensive overview of the principles, experimental protocols, and applications of this compound in the study of protein-protein interactions. It is designed to equip researchers with the necessary knowledge to effectively integrate this reagent into their experimental workflows.

Core Principles of this compound Chemistry

This compound is a compound that consists of three key functional components: a biotin moiety, a long spacer arm, and a pyridyldithio group.[1]

-

Biotin Moiety: This provides a high-affinity binding site for avidin or streptavidin, which are commonly immobilized on solid supports for affinity purification.

-

Spacer Arm: The long hydrocarbon spacer arm (29.2 Å) minimizes steric hindrance between the biotinylated protein and the avidin/streptavidin-coated resin, facilitating efficient capture.[2][3]

-

Pyridyldithio Group: This group reacts specifically with free sulfhydryl (-SH) groups on cysteine residues of a target protein to form a stable disulfide bond (-S-S-). This reaction releases a pyridine-2-thione molecule, which can be monitored spectrophotometrically at 343 nm to follow the progress of the labeling reaction.[1][4]

A key advantage of this compound is the reversibility of the disulfide linkage. The bond can be cleaved by reducing agents such as dithiothreitol (DTT) or 2-mercaptoethanol, allowing for the gentle elution of the captured protein and its interacting partners from the affinity resin.[5][6] This is in contrast to the harsh, denaturing conditions often required to disrupt the strong biotin-streptavidin interaction.

Data Presentation: Chemical and Physical Properties of this compound

For ease of reference, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Full Chemical Name | N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide | [7] |

| Molecular Weight | 539.78 g/mol | [8] |

| CAS Number | 129179-83-5 | [8] |

| Spacer Arm Length | 29.2 Å | [2][3] |

| Reactivity | Sulfhydryl groups (-SH) | [1][6] |

| Resulting Linkage | Disulfide bond (-S-S-) | [5][6] |

| Cleavable by | Reducing agents (e.g., DTT, 2-mercaptoethanol) | [5][6] |

| Solubility | Soluble in DMSO and DMF | [7] |

| Optimal Reaction pH | 6.5 - 7.5 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study protein-protein interactions.

Protocol 1: Biotinylation of a Purified "Bait" Protein

This protocol describes the labeling of a purified protein (the "bait") that will be used to capture its interacting partners (the "prey").

Materials:

-

Purified protein with at least one accessible cysteine residue

-

This compound

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2)

-

Desalting column

-

Reducing agent (e.g., DTT) - for protein reduction prior to labeling if necessary

-

Quenching buffer (e.g., Tris-HCl)

Procedure:

-

Protein Preparation:

-

If the protein's cysteine residues are oxidized, they must be reduced prior to labeling. Incubate the protein with 5-10 mM DTT for 1 hour at room temperature.

-

Remove the DTT using a desalting column equilibrated with the Reaction Buffer. This step is crucial as DTT will compete with the protein's sulfhydryl groups for reaction with this compound.

-

-

This compound Stock Solution Preparation:

-

Dissolve this compound in DMSO or DMF to a final concentration of 10-20 mM. This stock solution should be prepared fresh.[2]

-

-

Biotinylation Reaction:

-

Determine the molar ratio of this compound to protein required. A 20-fold molar excess of this compound is a common starting point, but this may need to be optimized for your specific protein.

-

Slowly add the this compound stock solution to the protein solution while gently vortexing.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching and Removal of Excess Reagent:

-

To stop the reaction, add a quenching buffer containing a free thiol, such as 2-mercaptoethanol or cysteine, to a final concentration of 10-20 mM.

-

Remove excess, unreacted this compound and the quenching reagent using a desalting column. The biotinylated protein is now ready for use in a pull-down assay.

-

Protocol 2: Pull-Down Assay to Identify Protein Interactors

This protocol outlines the use of a this compound-labeled "bait" protein to capture its interacting partners from a cell lysate.

Materials:

-

Biotinylated "bait" protein (from Protocol 1)

-

Cell lysate containing the "prey" protein(s)

-

Streptavidin-agarose or magnetic beads

-

Lysis Buffer (e.g., RIPA buffer, supplemented with protease inhibitors)

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (Wash Buffer containing 50-100 mM DTT)

-

SDS-PAGE sample buffer

Procedure:

-

Preparation of Streptavidin Resin:

-

Wash the streptavidin beads three times with Lysis Buffer to remove any preservatives.

-

-

Immobilization of Bait Protein:

-

Incubate the biotinylated bait protein with the washed streptavidin beads for 1 hour at 4°C with gentle rotation to allow for efficient binding.

-

-

Washing of Immobilized Bait:

-

Wash the beads with the immobilized bait protein three times with Wash Buffer to remove any unbound bait protein.

-

-

Incubation with Cell Lysate:

-

Add the cell lysate to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.

-

-

Washing:

-

Wash the beads extensively (at least five times) with Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the captured protein complexes by incubating the beads with Elution Buffer for 20-30 minutes at room temperature. The DTT in the elution buffer will cleave the disulfide bond, releasing the bait protein and its interactors.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody against the suspected prey protein. For identification of unknown interactors, the eluate can be subjected to mass spectrometry analysis.

-

Protocol 3: The Biotin Switch Assay for Detecting S-Nitrosylated Proteins

This specialized protocol utilizes this compound to identify proteins that have been post-translationally modified by S-nitrosylation, a key modification in nitric oxide signaling. This modification can influence protein-protein interactions.[9]

Materials:

-

Cell or tissue lysate

-

Blocking Buffer: HEN buffer (250 mM HEPES, 1 mM EDTA, 0.1 mM neocuproine, pH 7.7) containing 2.5% SDS and 20 mM S-methyl methanethiosulfonate (MMTS)

-

Acetone (pre-chilled to -20°C)

-

Labeling Buffer: HEN buffer containing 1% SDS, 4 mM this compound, and 20 mM sodium ascorbate

-

Streptavidin-agarose beads

-

Wash Buffer (HEN buffer with 0.1% SDS)

-

Elution Buffer (HEN buffer with 20 mM DTT)

Procedure:

-

Blocking Free Thiols:

-

Incubate the protein sample in Blocking Buffer for 30 minutes at 50°C with frequent vortexing to block all free cysteine residues.[10]

-

-

Acetone Precipitation:

-

Precipitate the proteins by adding four volumes of cold acetone and incubating at -20°C for 20 minutes.

-

Centrifuge to pellet the proteins and discard the supernatant. Wash the pellet with cold acetone to remove residual MMTS.

-

-

Reduction and Biotinylation:

-

Resuspend the protein pellet in Labeling Buffer. The ascorbate will selectively reduce the S-nitrosothiol bonds, and the newly exposed thiols will be immediately labeled by this compound.[9]

-

Incubate for 1 hour at room temperature in the dark.

-

-

Acetone Precipitation:

-

Precipitate the proteins again with cold acetone to remove excess this compound and ascorbate.

-

-

Affinity Purification:

-

Resuspend the biotinylated proteins in a suitable buffer and incubate with streptavidin-agarose beads to capture the labeled proteins.

-

-

Washing and Elution:

-

Wash the beads extensively with Wash Buffer.

-

Elute the S-nitrosylated proteins with Elution Buffer.

-

-

Analysis:

-

Analyze the eluted proteins by Western blotting or mass spectrometry to identify the S-nitrosylated proteins.

-

Visualization of Workflows and Signaling Pathways

To aid in the understanding of the experimental processes and their biological context, the following diagrams have been generated using Graphviz.

Experimental Workflows

References

- 1. store.sangon.com [store.sangon.com]

- 2. This compound.com [this compound.com]

- 3. This compound, Sulfhydryl-reactive biotinylation reagent (CAS 129179-83-5) | Abcam [abcam.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Thermo Scientific™ EZ-Link™ HPDP-Biotin, No-Weigh™ Format | Fisher Scientific [fishersci.ca]

- 6. selleckchem.com [selleckchem.com]

- 7. apexbt.com [apexbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Detection of Protein S-Nitrosylation with the Biotin Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Biotin Switch Assay Utilizing Biotin-HPDP

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biotin switch assay (BSA), a pivotal technique for the detection and identification of protein S-nitrosylation, a critical post-translational modification involved in a myriad of cellular signaling pathways. The focus of this document is the application of N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (Biotin-HPDP) as the thiol-reactive biotinylating agent.

Introduction to S-Nitrosylation and the Biotin Switch Assay

S-nitrosylation is the covalent attachment of a nitric oxide (NO) moiety to the thiol side chain of a cysteine residue within a protein, forming an S-nitrosothiol (SNO). This reversible modification is a key mechanism of NO-based signaling, regulating diverse cellular processes including apoptosis, vasodilation, and neurotransmission.[1][2][3] The inherent lability of the S-NO bond, however, presents a significant challenge for its detection and quantification.[1][4]

The biotin switch assay, first described by Jaffrey et al., provides a robust method to overcome this challenge.[3] The assay is founded on a three-step chemical process that selectively and covalently tags S-nitrosylated cysteines with biotin.[1][5] This "switch" from a labile SNO group to a stable biotin tag facilitates the detection, enrichment, and identification of S-nitrosylated proteins.

The core principle of the biotin switch assay involves:

-

Blocking of free thiols: All free (non-nitrosylated) cysteine residues in a protein sample are irreversibly blocked, typically with an alkylating agent like methyl methanethiosulfonate (MMTS).[1][6]

-

Selective reduction of S-nitrosothiols: The S-NO bonds are then selectively reduced to free thiols using ascorbate.[5][7]

-

Labeling of newly formed thiols: The nascent thiol groups are then specifically labeled with a thiol-reactive biotinylating reagent, such as this compound.[5][8]

This compound is a membrane-permeable reagent that reacts with free sulfhydryl groups to form a stable disulfide bond, thereby attaching the biotin moiety to the protein.[9] The biotinylated proteins can then be detected by western blotting using anti-biotin antibodies or avidin/streptavidin conjugates, or enriched using avidin/streptavidin affinity chromatography for subsequent identification by mass spectrometry.[5][10]

Experimental Protocols

This section provides a detailed methodology for performing the biotin switch assay using this compound.

Reagents and Buffers

| Reagent/Buffer | Composition | Storage |

| HEN Buffer | 250 mM HEPES-NaOH (pH 7.7), 1 mM EDTA, 0.1 mM Neocuproine | 4°C |

| Blocking Buffer | HEN Buffer containing 2.5% SDS and 20 mM MMTS | Prepare fresh |

| This compound Stock | 2.5 mg/mL in DMSO | -20°C, protected from light |

| Ascorbate Solution | 200 mM Sodium Ascorbate in HEN Buffer | Prepare fresh, on ice in the dark |

| Neutralization Buffer | 20 mM HEPES-NaOH (pH 7.7), 100 mM NaCl, 1 mM EDTA, 0.5% Triton X-100 | 4°C |

| HENS Buffer | HEN Buffer containing 1% SDS | 4°C |

Note: The final concentrations and volumes may need to be optimized based on the specific experimental setup and protein concentration.

Detailed Step-by-Step Protocol

Step 1: Sample Preparation

-

Lyse cells or tissues in HEN buffer supplemented with a protease inhibitor cocktail.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Adjust the protein concentration to 1-2 mg/mL with HEN buffer.

Step 2: Blocking of Free Thiols

-

To 1 mg of protein lysate, add Blocking Buffer to a final volume of 1 mL. This results in final concentrations of approximately 2.5% SDS and 20 mM MMTS.

-

Incubate the mixture at 50°C for 20 minutes with frequent vortexing to ensure complete denaturation and blocking of all free thiols.[6] It is crucial to perform this step in the dark as MMTS is light-sensitive.[11]

Step 3: Removal of Excess Blocking Reagent

-

Precipitate the proteins by adding three volumes of ice-cold acetone.

-

Incubate at -20°C for 20 minutes.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the proteins.

-

Carefully decant the supernatant.

-

Wash the pellet twice with ice-cold 70% acetone to remove any residual MMTS.

Step 4: Biotinylation of S-Nitrosylated Cysteines

-

Resuspend the protein pellet in 240 µL of HENS buffer.

-

Add 30 µL of this compound stock solution (final concentration ~0.25 mg/mL).

-

Add 30 µL of freshly prepared Ascorbate Solution (final concentration ~20 mM).

-

Incubate for 1 hour at room temperature in the dark.

Step 5: Removal of Excess this compound

-

Precipitate the proteins by adding three volumes of ice-cold acetone.

-

Incubate at -20°C for 20 minutes.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Carefully decant the supernatant and wash the pellet twice with ice-cold 70% acetone.

Step 6: Downstream Analysis The biotinylated protein pellet can now be used for various downstream applications:

-

Western Blot Analysis: Resuspend the pellet in non-reducing SDS-PAGE sample buffer and analyze by western blotting using an anti-biotin antibody or HRP-conjugated streptavidin.

-

Affinity Purification: Resuspend the pellet in Neutralization Buffer and incubate with streptavidin-agarose beads to enrich for biotinylated proteins. The enriched proteins can then be eluted and identified by mass spectrometry.

Data Presentation

The following table summarizes representative quantitative data that can be obtained from a biotin switch assay, illustrating the detection of S-nitrosylated proteins under different experimental conditions.

| Protein | Condition | Fold Change in S-Nitrosylation (vs. Control) | Detection Method |

| GAPDH | Cytokine-stimulated macrophages | 3.5 ± 0.4 | Western Blot |

| NR2A | Wild-type mouse brain vs. nNOS-/- | 5.2 ± 0.7 | Affinity Purification + Western Blot |

| H-ras | Treatment with NO donor (GSNO) | 8.1 ± 1.2 | Western Blot |

This table is a generalized representation. Actual values will vary depending on the experimental system.

Visualizations

Experimental Workflow

Caption: Workflow of the Biotin Switch Assay.

Signaling Pathway Example: Fas-Mediated Apoptosis

S-nitrosylation of the Fas receptor has been shown to enhance its aggregation and subsequent activation of the apoptotic signaling cascade.[8][12]

References

- 1. Chemical methods to detect S-nitrosation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein S-nitrosylation: Introduction & Identification Guide - Creative Proteomics [creative-proteomics.com]

- 3. Detection of Protein S-Nitrosylation with the Biotin Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 5. liverpool.ac.uk [liverpool.ac.uk]

- 6. sfrbm.org [sfrbm.org]

- 7. researchgate.net [researchgate.net]

- 8. Exploration of Fas S-Nitrosylation by the Biotin Switch Assay | Springer Nature Experiments [experiments.springernature.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. raybiotech.com [raybiotech.com]

- 11. mdpi.com [mdpi.com]

- 12. Exploration of Fas S-Nitrosylation by the Biotin Switch Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Biotin-HPDP Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide) is a thiol-reactive biotinylation reagent used to label proteins and other molecules containing free sulfhydryl (-SH) groups.[1][2] This reagent is particularly valuable for its ability to form a reversible disulfide bond with cysteine residues.[1] The incorporated biotin moiety can be later cleaved using reducing agents like dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), allowing for the recovery of the protein in its original, unmodified state.[3][4] This feature is highly advantageous for applications such as affinity purification of protein complexes, where harsh elution conditions can be avoided.[4] The reaction progress can be monitored by measuring the absorbance of the byproduct, pyridine-2-thione, at 343 nm.[3][4]

Principle of Reaction

The core of the this compound labeling technique lies in the disulfide exchange reaction between the pyridyldithiol group of the reagent and a free sulfhydryl group on the target protein. This reaction results in the formation of a stable disulfide bond between the biotin linker and the protein, with the concurrent release of pyridine-2-thione. The reaction is most efficient at a neutral to slightly alkaline pH (6.5-8.0).[4][5]

Experimental Protocols

Materials and Reagent Preparation

Materials:

-

This compound

-

Protein of interest with free sulfhydryl groups

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, free of thiols. The inclusion of 1 mM EDTA is recommended to prevent oxidation of sulfhydryls.[3][5]

-

Reducing agents (optional, for exposing sulfhydryls): DTT or TCEP

-

Quenching solution (optional): e.g., 50 mM Tris-HCl, pH 8.5

-

Purification column (e.g., desalting column, size-exclusion chromatography) or dialysis cassettes

-

Spectrophotometer

Reagent Preparation:

-

This compound Stock Solution: Dissolve this compound in DMF or DMSO to a final concentration of 4-10 mM.[1][3] For instance, to prepare a 4 mM stock solution, dissolve 2.2 mg of this compound in 1.0 mL of DMF.[3] Gentle warming to 37°C and vortexing can aid in dissolution.[4] Store the stock solution in aliquots at -20°C.[3]

-

Protein Sample: Dissolve the protein in the Reaction Buffer at a concentration of 1-2 mg/mL.[3][5] If the protein's disulfide bonds need to be reduced to expose free sulfhydryls, treat with 5-10 mM DTT or TCEP, followed by removal of the reducing agent via a desalting column.[4]

Protein Labeling Procedure

-

Reaction Setup: Add the this compound stock solution to the protein solution to achieve the desired final concentration. A molar excess of this compound over the protein is typically used. For example, add 100 µL of a 4 mM this compound stock solution to 1 mL of a 2 mg/mL protein solution.[3]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[1][3][6]

-

Monitoring the Reaction (Optional): The progress of the biotinylation reaction can be monitored by measuring the increase in absorbance at 343 nm, which corresponds to the release of pyridine-2-thione.[1][4]

-

Quenching the Reaction (Optional): To stop the labeling reaction, a quenching solution containing a primary amine, such as Tris-HCl, can be added.[6]

-

Purification of Labeled Protein: Remove excess, unreacted this compound and the pyridine-2-thione byproduct using a desalting column, size-exclusion chromatography, or dialysis.[3][4]

Quantification of Biotin Incorporation

The degree of biotinylation can be estimated by measuring the concentration of the released pyridine-2-thione.

-

Measure the absorbance of the reaction mixture at 343 nm before and after the addition of this compound.

-

Calculate the change in absorbance (ΔA343).

-

The concentration of released pyridine-2-thione can be calculated using the Beer-Lambert law, with a molar extinction coefficient (ε) of 8080 M⁻¹cm⁻¹.[3][4]

The molar ratio of biotin to protein can be calculated using the following formula: (ΔA343 × Molecular Weight of Protein) / (8080 × Protein concentration in mg/mL) = moles of Biotin per mole of Protein[3]

Alternatively, biotin incorporation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[3][4]

Data Presentation

Table 1: Key Parameters for this compound Labeling

| Parameter | Recommended Range/Value | Reference |

| This compound Stock Solution | 4 - 10 mM in DMF or DMSO | [1][3] |

| Protein Concentration | 1 - 2 mg/mL | [3][5] |

| Reaction pH | 6.5 - 8.0 | [4][5] |

| Incubation Time | 1 - 2 hours at room temperature or overnight at 4°C | [1][3][6] |

| Molar Extinction Coefficient of Pyridine-2-thione | 8080 M⁻¹cm⁻¹ at 343 nm | [3][4] |

Table 2: Troubleshooting Common Issues

| Issue | Possible Cause | Suggested Solution | Reference |